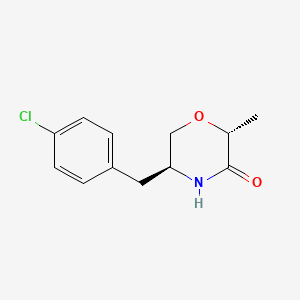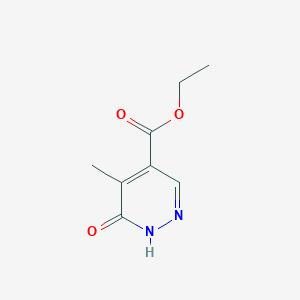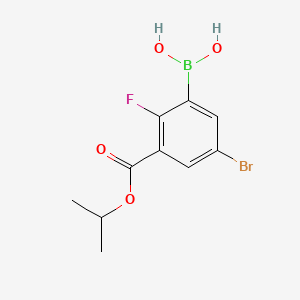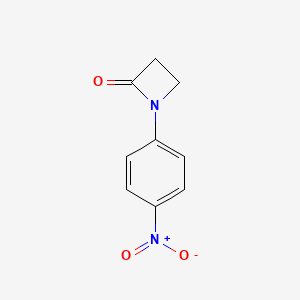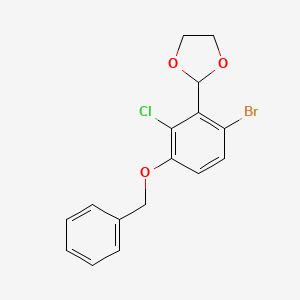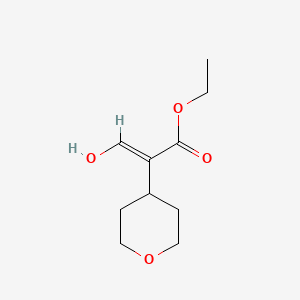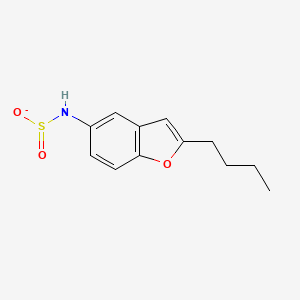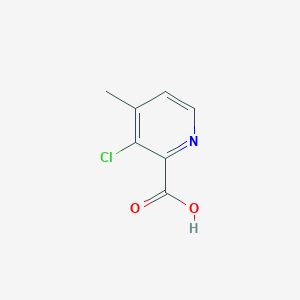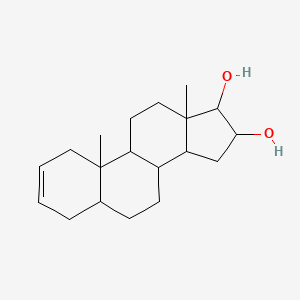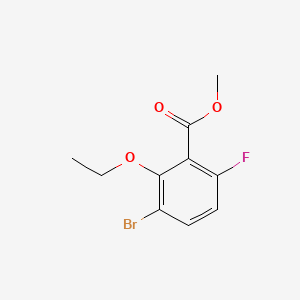![molecular formula C12H12BrN3O2 B14022674 ethyl 1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B14022674.png)
ethyl 1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromophenyl group and an ethyl ester functional group, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition, also known as the “click chemistry” approach. This reaction involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Step 1 Synthesis of Azide: - The starting material, 2-bromobenzyl chloride, is reacted with sodium azide in a solvent like dimethylformamide (DMF) to form 2-bromobenzyl azide.
Step 2 Cycloaddition Reaction: - The 2-bromobenzyl azide is then reacted with ethyl propiolate in the presence of a copper(I) catalyst (such as copper sulfate and sodium ascorbate) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
Ethyl 1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or primary amines in solvents such as ethanol or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Formation of new triazole derivatives with different substituents.
Hydrolysis: Formation of 1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid.
科学研究应用
Ethyl 1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of ethyl 1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions with biological targets, influencing their function. The bromophenyl group may enhance the compound’s binding affinity and specificity.
相似化合物的比较
Ethyl 1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives, such as:
Ethyl 1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Ethyl 1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate: Contains a fluorine atom, potentially altering its chemical properties and interactions with biological targets.
Ethyl 1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate: The presence of a methyl group instead of a halogen can significantly change its chemical behavior and applications.
属性
IUPAC Name |
ethyl 1-[(2-bromophenyl)methyl]triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2/c1-2-18-12(17)11-8-16(15-14-11)7-9-5-3-4-6-10(9)13/h3-6,8H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJMMQXEXKCWOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4,4',4''-(Ethane-1,1,1-triyl)tris[2,6-bis(ethoxymethyl)phenol]](/img/structure/B14022597.png)
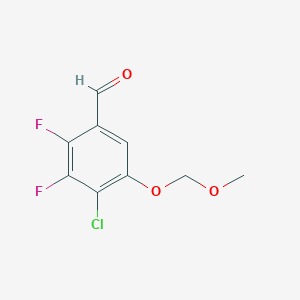
![[(2S,8S)-2-fluoro-5-methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B14022612.png)
